molecular formula C13H19N3 B1294010 1-(1-adamantyl)-1H-pyrazol-4-amine CAS No. 1172870-54-0

1-(1-adamantyl)-1H-pyrazol-4-amine

Cat. No. B1294010
M. Wt: 217.31 g/mol
InChI Key: KHRIZXQKNHEDSM-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-1H-pyrazol-4-amine is a compound that has garnered interest due to the medicinal properties associated with the adamantyl group. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, which is often modified to enhance its biological activity. The adamantyl group is known for its bulky, rigid structure that can influence the pharmacokinetic properties of the molecules it is attached to .

Synthesis Analysis

The synthesis of 1-(1-adamantyl)-1H-pyrazol-4-amine derivatives can be achieved through various methods. A catalyst-free, temperature-driven one-pot synthesis has been described for the production of 1-adamantylhydrazine hydrochloride, which is a precursor for the synthesis of related pyrazole compounds. This method emphasizes the use of inexpensive and readily available starting materials, and it employs a continuous extraction method to increase the yield of the target product . Another approach involves the reaction of 1,3-dehydroadamantane with N-unsubstituted pyrazoles in an inert solvent, where the NH acidity of the starting pyrazole affects the reaction course and product yields . Additionally, adamantylation of pyrazoles can be achieved using 1-bromoadamantane under high-pressure conditions, with the temperature influencing the regioselectivity of the reaction .

Molecular Structure Analysis

The molecular structure of 1-(1-adamantyl)pyrazoles has been extensively studied. Crystallography and NMR spectroscopy have provided insights into the geometry and dynamics of these molecules. The adamantane moiety behaves as a free rotor, and the steric interactions of the adamantyl residue with substituents on the pyrazole ring are evident in the chemical shifts observed in carbon-13 NMR spectroscopy . The crystal structures of various derivatives have been solved, revealing the influence of the adamantyl group on the conformation and packing of the molecules in the solid state .

Chemical Reactions Analysis

1-(1-Adamantyl)-1H-pyrazol-4-amine and its derivatives exhibit interesting reactivity patterns. Electrophilic reactions such as bromination and nitration, as well as nucleophilic reactions like quaternarization, have been studied. The presence of the adamantyl group can affect the reactivity of the pyrazole ring, and the reaction conditions can be tailored to achieve specific substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-adamantyl)-1H-pyrazol-4-amine derivatives are influenced by the adamantyl group. The bulky nature of this group can affect the solubility, melting point, and overall stability of the compounds. The crystallographic studies have shown that the adamantyl group can lead to different non-covalent interactions in the solid state, such as hydrogen bonding and van der Waals interactions, which can stabilize the crystal structures . The quantum theory of atoms-in-molecules (QTAIM) approach has been used to characterize intra- and intermolecular interactions, providing a quantitative assessment of the nature of these interactions .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application: The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Adamantane derivatives have shown antimicrobial properties .
  • Methods of Application: The reaction of adamantane-1-carbohydrazide with heterocyclic aldehydes in ethanol yielded the corresponding N′-heteroarylidene-1-adamantylcarbohydrazides . The 4-acetyl-1,3,4-oxadiazoline analogues were prepared by heating their corresponding N′-heteroarylidene-1-adamantylcarbohydrazides with acetic anhydride .
  • Results or Outcomes: Compounds showed good activity against the Gram-positive bacteria .

Direct Radical Functionalization

  • Scientific Field: Organic Chemistry
  • Application Summary: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
  • Methods of Application: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
  • Results or Outcomes: The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Synthesis of Sterically Hindered Ketene

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .
  • Methods of Application: This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
  • Results or Outcomes: The synthesis of sterically hindered ketene was successful .

Direct Radical Functionalization

  • Scientific Field: Organic Chemistry
  • Application Summary: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
  • Methods of Application: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
  • Results or Outcomes: The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Synthesis of Adamantane-Containing Poly(Dialkyl Fumarate)s

  • Scientific Field: Polymer Chemistry
  • Application Summary: Adamantane-containing poly(dialkyl fumarate)s have rigid chain structures .
  • Methods of Application: In this study, four types of adamantane-containing DRFs, i.e., di(1-adamantyl) fumarate (1), bis(3,5-dimethyl-1-ada-mantyl) fumarate (2), 1-adamantyl isopropyl fumarate (3), and 3,5-dimethyl-1 .
  • Results or Outcomes: The study was successful in synthesizing adamantane-containing poly(dialkyl fumarate)s .

Safety And Hazards

Safety data sheets for related compounds suggest that exposure should be avoided. Contact with skin, eyes, and ingestion should be prevented. In case of exposure, immediate medical attention is recommended .

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

1-(1-adamantyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRIZXQKNHEDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649341
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-adamantyl)-1H-pyrazol-4-amine

CAS RN

1172870-54-0
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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